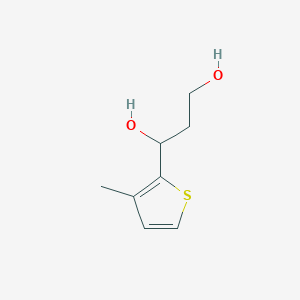
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 3,5-dichlorobenzylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently oxidized to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution
Major Products
Oxidation: 2-(3,5-dichlorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,5-dichlorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the development of new materials with specific chemical properties .
Mecanismo De Acción
The mechanism of action of 2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
- 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
Uniqueness
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring and the presence of the dichlorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H6Cl2N2O |
|---|---|
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-5H,(H,13,14) |
Clave InChI |
TUFWBMJQSJLAOD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
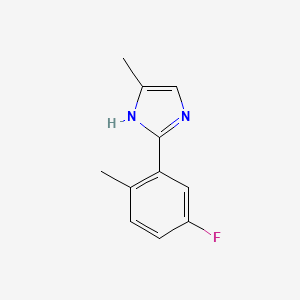
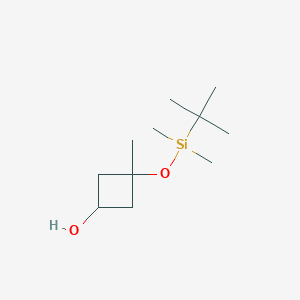
![Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679859.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679860.png)
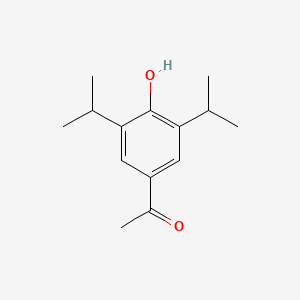

![Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13679870.png)

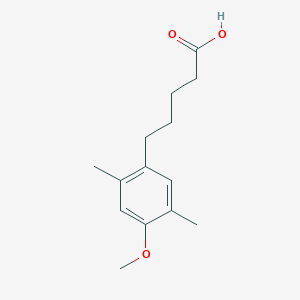

![[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13679879.png)
